Citronellyl phenylacetate

描述

Contextual Significance in Chemical and Biological Sciences

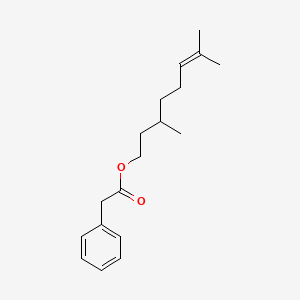

Citronellyl phenylacetate (B1230308) is an organic compound classified as an ester, formed from the reaction of citronellol (B86348), a monoterpenoid alcohol, and phenylacetic acid. google.com Its chemical structure, combining an aliphatic monoterpene with an aromatic acid moiety, gives rise to its characteristic sensory profile and underlies its relevance in various scientific fields.

Primarily, citronellyl phenylacetate is of significant interest to the fragrance and flavor industries . It possesses a pleasant and complex aroma, often described as sweet, rosy, floral, and with honey-like or waxy undertones. This makes it a valuable ingredient in the formulation of perfumes, cosmetics, and other scented products. google.com Its use as a flavoring agent in foods also contributes to its commercial importance. google.com

From a biological perspective , research into this compound and its constituent parts suggests potential for further investigation. While comprehensive studies on the compound itself are somewhat limited, the known properties of citronellol and phenylacetic acid provide a basis for exploring its bioactivity. For instance, citronellal, a related compound, has demonstrated antimicrobial and insecticidal properties, prompting future research to determine if this compound shares these characteristics. google.com Upon ingestion or topical application, it is known to be hydrolyzed into its parent alcohol (citronellol) and acid (phenylacetic acid), which then undergo further metabolic processes. inchem.orginchem.org This metabolic fate is a key consideration in its safety assessments for use in consumer products.

In the field of synthetic chemistry , the production of this compound serves as a practical example of esterification reactions. Research in this area explores various methodologies, including traditional chemical synthesis using acid catalysts and more modern, environmentally friendly biocatalytic approaches employing enzymes like lipases. These studies aim to optimize reaction conditions for higher yield and specificity.

Historical Trajectories and Key Milestones in this compound Studies

The study of this compound is intrinsically linked to the broader history of fragrance and flavor chemistry. While the exact date of its first synthesis is not clearly documented in readily available literature, its emergence is a part of the expansion of synthetic aroma chemicals that began in the late 19th and early 20th centuries. The development of methods to synthesize esters from various alcohols and acids allowed for the creation of a wide palette of scents for perfumers.

A significant milestone in the formal scientific evaluation of this compound occurred in the 1970s . During this period, the safety and metabolic fate of many fragrance and flavor ingredients came under systematic review. Key studies from this era include:

A 1977 study by F. Grundschober which investigated the hydrolysis of various flavoring esters. This research reported that a concentration of less than 18 µl/litre of this compound was 60% hydrolyzed within two hours in simulated intestinal fluid containing pancreatin. inchem.orgdtu.dk This provided crucial early data on its metabolic breakdown.

Also in 1977, a study by O.M. Moreno examined the acute oral toxicity of this compound in rats, establishing an early toxicological profile for the compound. dntb.gov.uathegoodscentscompany.com

These and other similar studies paved the way for the inclusion of this compound in the lists of substances that are Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA). femaflavor.orgvcf-online.nl It was assigned FEMA number 2315. thegoodscentscompany.com Its listing in regulations such as the Code of Federal Regulations (CFR) Title 21 further solidified its status as an accepted food and fragrance ingredient. customsmobile.com

More recent research has focused on alternative and more sustainable methods of synthesis, particularly through biocatalysis . The use of enzymes to produce this compound and related esters reflects a broader trend in the chemical industry towards "green chemistry."

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 3,7-dimethyloct-6-enyl 2-phenylacetate |

| CAS Number | 139-70-8 |

| Molecular Formula | C₁₈H₂₆O₂ |

| Molecular Weight | 274.40 g/mol |

| Appearance | Colorless, somewhat viscous liquid |

| Odor | Sweet, rosy, floral, honey, waxy |

| Solubility | Insoluble in water; soluble in alcohol and oils |

Structure

3D Structure

属性

IUPAC Name |

3,7-dimethyloct-6-enyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O2/c1-15(2)8-7-9-16(3)12-13-20-18(19)14-17-10-5-4-6-11-17/h4-6,8,10-11,16H,7,9,12-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJBFMVLVJZZMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCOC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861804 | |

| Record name | Benzeneacetic acid, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless, somewhat viscous liquid; sweet-herbaceous-rosy, yet heavy and very tenacious odour, reminiscent of the petals of roses | |

| Record name | Citronellyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/954/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

342.00 °C. @ 760.00 mm Hg | |

| Record name | Citronellyl alpha-toluate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | Citronellyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/954/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.958-0.960 | |

| Record name | Citronellyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/954/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

139-70-8 | |

| Record name | Citronellyl phenylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellyl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyl-6-octenyl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLYL PHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HH43UJ4D76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citronellyl alpha-toluate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Biocatalytic Pathways for Citronellyl Phenylacetate

Enzymatic Synthesis and Esterification

The use of enzymes, particularly lipases, in the synthesis of flavor and fragrance esters like citronellyl phenylacetate (B1230308) represents a significant advancement in green chemistry. These biocatalysts offer high selectivity and operate under mild conditions, minimizing byproduct formation and energy consumption. Both direct esterification of citronellol (B86348) with phenylacetic acid and transesterification reactions are viable enzymatic routes.

Lipase-Mediated Transesterification and Direct Esterification

Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are highly efficient in catalyzing the formation of ester bonds in non-aqueous environments. ejbiotechnology.infoscielo.br Their application in synthesizing citronellyl esters has been a subject of considerable research, although specific detailed studies on citronellyl phenylacetate are less common than for its acetate (B1210297) counterpart. scielo.brscielo.brbibliotekanauki.plresearchgate.net

A wide array of microbial and plant-based lipases have been investigated for their catalytic prowess in ester synthesis. While direct data for this compound is scarce, studies on the closely related citronellyl acetate offer valuable insights into potentially effective biocatalysts.

Microbial sources such as Pseudomonas fluorescens, Burkholderia cepacia, Candida antarctica, and various species of Rhizopus and Aspergillus have demonstrated significant lipase (B570770) activity for esterification. ejbiotechnology.infoscielo.brscielo.br For instance, in the transesterification reaction to produce citronellyl acetate, Pseudomonas fluorescens lipase exhibited the highest catalytic effect among several screened lipases. scielo.br Lipases from plant seedlings, including black cumin (Nigella sativa), have also been identified as effective and inexpensive biocatalysts. bibliotekanauki.pl

Immobilization of these enzymes is a critical strategy to enhance their stability, reusability, and performance in industrial applications. ejbiotechnology.info Fixing the lipase onto a solid support, such as a polyacrylic resin or through entrapment in a matrix like polyvinyl alcohol (PVA), can prevent enzyme aggregation, improve resistance to organic solvents, and simplify the separation of the biocatalyst from the reaction product. ejbiotechnology.info

Table 1: Screening of Various Lipase Sources for Catalytic Activity in Citronellyl Acetate Synthesis

| Lipase Source | Relative Yield/Conversion | Reference |

| Pseudomonas fluorescens | High (99.46% yield in 6h) | scielo.br |

| Burkholderia cepacia | Moderate (74.58% yield in 10h) | scielo.br |

| Candida rugosa | Low (7.39% yield in 10h) | scielo.br |

| Mucor javanicus | Low (6.64% yield in 10h) | scielo.br |

| Aspergillus niger | Negligible | scielo.br |

| Rhizopus oryzae | Negligible | scielo.br |

| Black Cumin Seedling | High (76.32% yield in 72h) | bibliotekanauki.pl |

Note: This data pertains to the synthesis of citronellyl acetate and serves as an illustrative guide for potential biocatalyst selection for this compound.

The efficiency of lipase-catalyzed synthesis is profoundly influenced by several reaction parameters. Optimizing these factors is crucial for maximizing the yield of this compound.

Temperature: Lipases typically exhibit an optimal temperature for activity. For the synthesis of citronellyl acetate, temperatures around 40-41°C have been reported as optimal for lipases from Pseudomonas fluorescens and black cumin seedlings. scielo.brbibliotekanauki.pl

pH (Water Activity): In non-aqueous media, the concept of pH is replaced by water activity (aw), which is the amount of water available to the enzyme. A minimal amount of water is essential for maintaining the enzyme's catalytically active conformation, but excess water can promote the reverse reaction of hydrolysis, thereby reducing the ester yield.

Solvent Systems: The choice of solvent is critical as it affects substrate solubility and the enzyme's stability and activity. Hydrophobic organic solvents like n-hexane are commonly used. bibliotekanauki.pl More environmentally benign "green solvents," such as ionic liquids, have also been explored. For example, the ionic liquid [bmimn][TF2] was found to be an excellent medium for the Pseudomonas fluorescens lipase-catalyzed synthesis of citronellyl acetate. scielo.br Solvent-free systems are another attractive option, reducing environmental impact and simplifying downstream processing. researchgate.net

Other Parameters: The molar ratio of substrates (citronellol and the acyl donor), enzyme loading, and agitation speed are also key parameters that require optimization to overcome mass transfer limitations and achieve high conversion rates. scielo.brbibliotekanauki.pl

Lipases can exhibit a high degree of specificity towards their substrates, which can be exploited for targeted synthesis. This includes both substrate specificity (preference for certain alcohols and acyl donors) and enantioselectivity (preference for one enantiomer of a chiral substrate).

While detailed substrate specificity studies for the synthesis of this compound are not widely available, research on other esters provides a framework. For example, Candida antarctica lipase B (CALB) has been shown to have broad specificity, effectively catalyzing reactions with various short-chain fatty acids and alcohols. ejbiotechnology.infobioline.org.br The larger phenylacetate group, compared to an acetate group, may influence the reaction rate and final yield depending on the steric constraints within the active site of the chosen lipase.

Citronellol exists as two enantiomers, (R)-(+)-citronellol and (S)-(-)-citronellol. The enantioselectivity of lipases can be harnessed to produce enantiomerically pure citronellyl esters, which is of great interest as different enantiomers can have distinct aromatic properties. This aspect remains an area for further investigation in the context of this compound synthesis.

Understanding the kinetic model of an enzymatic reaction is essential for reactor design and process scale-up. For lipase-catalyzed esterification, the most commonly proposed mechanism is the Ping-Pong Bi-Bi mechanism.

In a study on the synthesis of citronellyl acetate in an ionic liquid, the reaction was found to follow a Ping-Pong Bi-Bi mechanism with inhibition by the product, citronellyl acetate. scielo.br This mechanism involves the following steps:

The acyl donor (e.g., a phenylacetate ester for transesterification) binds to the enzyme.

An acyl-enzyme intermediate is formed, and the first product (alcohol from the ester) is released.

Citronellol binds to the acyl-enzyme intermediate.

The final product, this compound, is formed and released, regenerating the free enzyme.

The study established a kinetic model, and the good agreement between experimental and fitted values confirmed the proposed mechanism for citronellyl acetate. scielo.br It is plausible that the synthesis of this compound would follow a similar kinetic model, although the specific kinetic parameters would need to be determined experimentally.

Microbial Biotransformation Routes

An alternative to using isolated enzymes is to employ whole microbial cells as biocatalysts. This approach, known as biotransformation, can be advantageous as it eliminates the need for costly enzyme purification and can include in-situ cofactor regeneration.

Research has demonstrated that the fungus Rhizopus oryzae (ATCC 9363) can transform (-)-citronellol (B1674659) into a variety of compounds through its metabolic pathways. longdom.orglongdom.orgresearchgate.net These transformations, which include hydroxylation, oxidative cyclization, and esterification, are carried out by the fungus's enzymatic system. longdom.org Notably, this compound has been identified as one of the minor products of this microbial transformation process. longdom.orglongdom.orgresearchgate.net The major product was 7-hydroxy citronellol. longdom.orglongdom.org

The biotransformation is typically conducted by incubating the substrate with the microbial culture in a suitable medium, such as Potato Dextrose Broth (PDB), under controlled pH and temperature. longdom.orglongdom.org While the yield of this compound in this specific biotransformation is minor, it confirms a biological pathway for its synthesis. Further research, potentially involving metabolic engineering of R. oryzae, could optimize the pathway towards increased production of the desired ester. dntb.gov.ua

Table 2: Products from the Biotransformation of (-)-Citronellol by Rhizopus oryzae

| Product | Transformation Type | Status | Reference |

| 7-hydroxy citronellol | Hydroxylation | Major Product | longdom.orglongdom.org |

| This compound | Esterification | Minor Product | longdom.orglongdom.orgresearchgate.net |

| Rose oxide | Oxidative Cyclization | Minor Product | longdom.orglongdom.org |

| Rose glycol | Hydroxylation | Minor Product | longdom.orglongdom.org |

| Isopulegol | Oxidative Cyclization | Minor Product | longdom.orglongdom.org |

| Artemisia-triene | Rearrangement | Minor Product | longdom.orglongdom.org |

| 1,8-nonan-diol-8-methyl | - | Minor Product | longdom.orglongdom.org |

Identification of Microorganisms for this compound Production (e.g., Rhizopus oryzae)

The exploration of microbial systems has identified specific microorganisms capable of producing this compound through biotransformation. A notable example is the filamentous fungus Rhizopus oryzae (ATCC 9363). researchgate.netlongdom.org Research has demonstrated that when R. oryzae is cultured in a suitable medium, such as Potato Dextrose Broth (PDB), it can transform the monoterpene alcohol (-)-citronellol. longdom.orglongdom.org In this bioconversion process, this compound is generated as one of the metabolic byproducts. researchgate.netlongdom.org The identification of this capability in R. oryzae underscores the potential of using whole-cell microbial systems as biocatalysts for the synthesis of valuable fragrance compounds. longdom.org

Analysis of Metabolic Pathways Leading to this compound as a Minor Product

In the biotransformation of (-)-citronellol by Rhizopus oryzae, this compound is formed as a minor product, indicating a complex network of enzymatic reactions. researchgate.netlongdom.org The primary metabolic pathway involves the hydroxylation of (-)-citronellol to yield 7-hydroxy citronellol as the major product. researchgate.netlongdom.org Concurrently, the fungus produces a variety of other minor products through different enzymatic actions, including oxidative cyclization, hydration, and molecular rearrangements. researchgate.netlongdom.org

The formation of this compound specifically points towards an esterification reaction within the microbial cell, where citronellol is combined with a phenylacetic acid derivative. The likely precursor, phenylacetic acid, can be formed from phenylacetyl-CoA. genome.jp The multitude of products synthesized by R. oryzae from a single substrate highlights the diverse enzymatic machinery of the microorganism. longdom.org

Table 1: Products from the Biotransformation of (-)-Citronellol by Rhizopus oryzae

| Product Category | Compound Name |

|---|---|

| Major Product | 7-hydroxy citronellol |

| Minor Product | This compound |

| Minor Product | Rose oxide |

| Minor Product | Rose glycol |

| Minor Product | Isopulegol |

| Minor Product | Artemisia-triene |

| Minor Product | 1,8-nonan-diol-8-methyl |

Source: researchgate.net, longdom.org, longdom.org

Process Development for Enhanced Microbial Yields

Enhancing the yield of a minor product like this compound from microbial fermentation presents a significant challenge. The primary focus of process development in biocatalysis is often on optimizing reaction conditions to maximize conversion and product purity. For related esters, such as citronellyl acetate, extensive research has been conducted on optimizing enzymatic synthesis, which can inform strategies for microbial processes. Key parameters that are manipulated include temperature, substrate molar ratios, enzyme or biocatalyst loading, and agitation speed. bibliotekanauki.pl

Chemo-Enzymatic Hybrid Approaches in Synthesis

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create more efficient, selective, and sustainable production routes. This hybrid approach is particularly valuable for complex molecules where a purely chemical or purely biological pathway is inefficient or challenging.

Principles of Green Chemistry in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of fragrance compounds like this compound to minimize environmental impact and enhance sustainability. The focus is on replacing traditional methods that often rely on harsh conditions and generate significant waste. scielo.br

Enzymatic catalysis is a cornerstone of green chemistry in ester production. Lipases, used as biocatalysts, operate under mild temperatures and pressures, which reduces energy consumption. scielo.br Their high specificity minimizes the formation of byproducts, simplifying purification and reducing waste.

Another key principle is the use of environmentally benign solvents or solvent-free systems. Traditional chemical synthesis often uses volatile organic solvents and strong inorganic acid catalysts, leading to acidic waste and pollution. scielo.br Green alternatives include using ionic liquids, which are non-volatile and have high thermal stability, or designing solvent-free systems where a liquid substrate also acts as the reaction medium. scielo.br For instance, the lipase-catalyzed synthesis of citronellyl acetate has achieved over 99% yield in an ionic liquid medium, with the catalyst system being reusable for multiple cycles. scielo.br These approaches align with the core goals of green chemistry: preventing waste, maximizing atom economy, and using safer chemicals and processes. rsc.orgresearchgate.net

Table 2: Comparison of Traditional vs. Green Chemistry Approaches for Ester Synthesis

| Parameter | Traditional Chemical Synthesis | Green Chemistry (Enzymatic) Approach |

|---|---|---|

| Catalyst | Strong inorganic acids (e.g., sulfuric acid) | Biocatalysts (e.g., Lipases) |

| Reaction Conditions | High temperatures and pressures | Mild conditions (lower temperature and pressure) |

| Solvents | Often requires organic solvents | Solvent-free systems or green solvents (e.g., ionic liquids) |

| Byproducts/Waste | Generates acidic waste and byproducts, requiring extensive purification | Minimal byproducts due to high enzyme specificity, reducing waste |

| Energy Consumption | High | Low |

| Sustainability | Lower, due to waste generation and harsh conditions | Higher, due to biodegradable catalysts and reduced environmental impact |

Source: , scielo.br, researchgate.net

Pharmacokinetic and Metabolic Fate Studies of Citronellyl Phenylacetate

In Vitro Biotransformation and Hydrolysis Kinetics

In vitro studies are crucial for elucidating the initial breakdown of citronellyl phenylacetate (B1230308) under conditions simulating the human digestive system and in the presence of specific enzymes.

Simulated Gastrointestinal Fluid Hydrolysis

The hydrolysis of citronellyl phenylacetate has been investigated using simulated gastric and intestinal fluids to mimic the conditions of the human digestive tract. In vitro experiments have demonstrated that this compound is rapidly hydrolyzed in simulated gastric and pancreatic juices. inchem.org One study reported that a concentration of less than 18 µl/L of this compound was 60% hydrolyzed within two hours in simulated intestinal fluid containing pancreatin. inchem.orgdtu.dkscispace.com This rapid breakdown is a common characteristic of aliphatic esters, which are generally hydrolyzed to their component alcohols and carboxylic acids. inchem.org

For comparison, a similar ester, citronellyl acetate (B1210297), at a concentration of 15 µl/L, was completely hydrolyzed within two hours under the same conditions. inchem.orgdtu.dk The rate of hydrolysis for esters like this compound in artificial pancreatic juice is comparable to that of simple branched-chain esters. inchem.org Generally, hydrolysis is observed to be faster in preparations of rat liver and intestinal mucosa than in artificial gastric and pancreatic juices. dtu.dk

Table 1: In Vitro Hydrolysis of Citronellyl Esters in Simulated Intestinal Fluid

| Compound | Concentration | Time (hours) | % Hydrolysis | Source |

|---|---|---|---|---|

| This compound | <18 µl/L | 2 | 60% | inchem.orgdtu.dkscispace.com |

| Citronellyl Acetate | 15 µl/L | 2 | 100% | inchem.orgdtu.dk |

Enzyme-Specific Hydrolysis Pathways (e.g., Esterases, Carboxylesterases)

The hydrolysis of this compound is catalyzed by carboxylesterases or esterases, with β-esterases being the most significant. inchem.org These enzymes are ubiquitous in mammals, found in most tissues, but are particularly concentrated in hepatocytes. inchem.org The enzymatic action breaks the ester bond, releasing citronellol (B86348) and phenylacetic acid. inchem.org Studies on various esters have shown that the structure of the acyl moiety influences the catalytic rate, with esters of butyric acid being preferred substrates over those with longer or branched chains. soton.ac.uk Aromatic acyl moieties, such as the phenylacetate in this compound, result in particularly poor substrates for these enzymes compared to linear chained analogues. soton.ac.uk

The process of hydrolysis can be influenced by various factors, including the specific type of esterase and the presence of other substances. For instance, lipases, a type of esterase, are particularly effective at hydrolyzing esters like this compound. google.com

Identification and Quantification of Primary Metabolites (e.g., Citronellol, Phenylacetic Acid)

Upon hydrolysis, this compound yields its two primary metabolites: citronellol and phenylacetic acid. inchem.org The identification and quantification of these metabolites are key to understanding the metabolic pathway. Following the hydrolysis of a group of 26 terpenoid esters, including this compound, the total daily per capita intake of the resulting terpenoid alcohols (citronellol, geraniol, nerol, and rhodinol) was estimated to be 5.3 µg/kg of body weight in the USA and 13.3 µg/kg of body weight in Europe. inchem.org

In Vivo Metabolic Pathways

Following hydrolysis, the primary metabolites of this compound, citronellol and phenylacetic acid, are absorbed and undergo further metabolic transformations.

Absorption and Distribution Dynamics of Related Esters

Terpenoid alcohols, such as citronellol, formed from the hydrolysis of esters in the gastrointestinal tract are rapidly absorbed. inchem.org In vivo studies in rats have shown that lipophilic esters are quickly sequestered into adipose tissue. soton.ac.uk The absorption and distribution of these compounds can be influenced by their physicochemical properties. While specific data on the absorption and distribution of this compound is limited, the behavior of related esters suggests rapid absorption of its hydrolysis products.

Functional Group Oxidation and Conjugation Mechanisms of Component Alcohols

Once absorbed, citronellol undergoes a complex series of metabolic reactions. These include alcohol oxidation, omega-oxidation, hydration, and selective hydrogenation, leading to the formation of oxygenated polar metabolites. europa.eu These metabolites are then rapidly excreted, primarily in the urine. europa.eu

A key metabolic pathway for citronellol involves oxidation. nih.gov The alcohol group can be oxidized to form the corresponding carboxylic acid, which may then enter the beta-oxidation pathway and be broken down into smaller molecules. europa.eu Another significant pathway is conjugation, where citronellol and its metabolites combine with molecules like glucuronic acid to form more water-soluble compounds that are easily excreted. soton.ac.ukeuropa.eu In vivo studies with rats have confirmed the glucuronic acid conjugation of citronellol following the hydrolysis of its esters. soton.ac.uk

Table 2: Summary of In Vivo Metabolic Pathways for Citronellol

| Metabolic Process | Description | Resulting Metabolites | Source |

|---|---|---|---|

| Alcohol Oxidation | Oxidation of the primary alcohol group. | Corresponding carboxylic acids. | europa.eu |

| Omega-Oxidation | Oxidation at the opposite end of the molecule from the alcohol group. | Oxygenated polar metabolites. | europa.eu |

| Hydration | Addition of water to a double bond. | Oxygenated polar metabolites. | europa.eu |

| Selective Hydrogenation | Addition of hydrogen to a double bond. | Oxygenated polar metabolites. | europa.eu |

| Conjugation | Attachment of a molecule like glucuronic acid. | Glucuronide conjugates. | soton.ac.ukeuropa.eu |

Biological Activities and Mechanistic Insights of Citronellyl Phenylacetate

Olfactory Perception and Chemoreception Mechanisms

Citronellyl phenylacetate (B1230308), an ester of citronellol (B86348) and phenylacetic acid, is primarily recognized for its pleasant floral and fruity aroma. mdpi.com The perception of its scent is a complex process initiated by the interaction of the molecule with olfactory receptors.

Receptor Binding Studies and Olfactory Encoding

Direct receptor binding studies specifically for citronellyl phenylacetate are not extensively detailed in publicly available literature. However, the principles of olfactory encoding for similar floral and fruity esters have been studied, primarily in insects. In the hawkmoth Manduca sexta, for instance, aliphatic esters, which are characteristic of certain floral bouquets, are potent stimulants of olfactory receptors on the antenna. elifesciences.orgbiorxiv.org This suggests that the olfactory system of the moth possesses receptors specifically tuned to detect this class of compounds, which is crucial for locating nectar sources. elifesciences.org The neural representation of odors is combinatorial, meaning that a single odorant can activate multiple receptors, and a single receptor can be activated by multiple odorants. nih.govresearchgate.net For example, a high-throughput screening of odorants against human olfactory receptors (ORs) showed that esters like allyl phenylacetate and geranyl acetate (B1210297) activate a specific combination of ORs. researchgate.netnih.gov This combinatorial coding allows the olfactory system to discriminate between a vast array of different smells. nih.gov The activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade, typically involving cyclic adenosine (B11128) monophosphate (cAMP), which leads to the generation of an electrical signal in the olfactory sensory neuron that is then processed by the brain. nih.govnih.gov

Computational Prediction Models for Odor Perception

Computational models have emerged as a powerful tool to predict the perceptual qualities of a molecule based on its chemical features. In a significant crowdsourced effort, the DREAM Olfaction Prediction Challenge, machine learning algorithms were developed to predict sensory attributes from molecular structures. nih.gov These models successfully predicted odor intensity, pleasantness, and several semantic descriptors like "fruity" or "bakery". nih.gov

Notably, this compound was a key molecule in these studies. The pleasantness of a molecule was found to correlate with features such as molecular size and, more specifically, with structural similarity to molecules like this compound (r = 0.178, p < 10⁻⁴) and paclitaxel. nih.govbiorxiv.org This indicates that the chemical structure of this compound is representative of a pleasant odor in these predictive models. The use of specific chemoinformatic features, such as Morgan fingerprints, allows these models to template-match target molecules against known reference molecules, enhancing predictive accuracy. nih.govbiorxiv.org

Table 1: Correlation of Molecular Features with Odor Pleasantness Prediction

| Molecular Feature/Descriptor | Correlation with Pleasantness (r-value) | Significance (p-value) | Source |

|---|---|---|---|

| Similarity to this compound | 0.178 | < 10⁻⁴ | nih.gov |

| Similarity to Paclitaxel | 0.184 | < 10⁻⁴ | nih.gov |

| Molecular Size | 0.160 | < 10⁻³ | nih.gov |

Antimicrobial and Antifungal Efficacy Investigations

While direct studies on the antimicrobial properties of this compound are limited, research into its parent compound classes—terpenoid esters and phenylacetate derivatives—provides significant insights into its potential efficacy.

Dose-Dependent Inhibition Studies of Related Compounds

The antimicrobial activity of chemical compounds is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Studies on compounds structurally related to this compound have demonstrated dose-dependent antimicrobial effects.

For instance, various phenylacetic acid derivatives have been tested against a range of bacteria and fungi. Hydrazide-hydrazone derivatives of phenylacetic acid showed significant activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, with MIC values as low as 1.95 µg/mL for some compounds. mdpi.com Phenylacetic acid itself has shown inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov In one study, the MIC50 (the concentration inhibiting 50% of growth) for phenylacetic acid against E. coli was approximately 20 mM. nih.gov

Terpenoids, the other constituent part of this compound, are well-known for their antimicrobial properties. nih.gov Terpenes with hydroxyl groups (alcohols and phenols) like eugenol (B1671780), thymol, and carvacrol, exhibit strong, broad-spectrum antimicrobial action. nih.gov For example, eugenol showed MIC values of 0.62 mg/mL against S. aureus and E. coli. nih.gov The synergistic action of different terpenoids within essential oils often results in enhanced antimicrobial activity. mdpi.comfrontiersin.org

Table 2: Minimum Inhibitory Concentration (MIC) of Related Compounds

| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) | Source |

|---|---|---|---|---|

| Phenylacetic Acid Derivative | Hydrazone Derivative 13 | Staphylococcus aureus ATCC 6538 | 1.95 | mdpi.com |

| Phenylacetic Acid Derivative | Hydrazone Derivative 16 | Staphylococcus aureus (MRSA) ATCC 43300 | 1.95 | mdpi.com |

| Phenylacetic Acid Derivative | Mannich Base RS II | Bacillus subtilis | 12.5 | researchgate.net |

| Terpenoid (Phenol) | Eugenol | Staphylococcus aureus | 620 | nih.gov |

| Terpenoid (Phenol) | Thymol | Escherichia coli | 310 | nih.gov |

| Terpenoid (Monoterpene) | δ-Carene | Staphylococcus aureus ATCC-43300 | 40 | frontiersin.org |

Cellular and Molecular Mechanisms of Antimicrobial Action

The antimicrobial effects of both terpenoids and phenylacetates are largely attributed to their ability to compromise the bacterial cell membrane.

Terpenoids: The lipophilic nature of terpenoids allows them to partition into the lipid bilayer of the cell membrane, disrupting its structure and increasing its permeability. encyclopedia.pubnih.govnih.gov This disruption leads to the leakage of essential intracellular components, such as ions and proteins, ultimately causing cell death. researchgate.net Beyond membrane disruption, terpenoids can inhibit protein synthesis and interfere with crucial cellular processes like ATP synthesis by targeting enzymes such as H+-ATPase. encyclopedia.pubnih.gov Some terpenoids also exhibit anti-quorum sensing actions, disrupting bacterial communication. nih.gov

Phenylacetate Derivatives: Phenylacetic acid (PAA) and its derivatives also exert their antibacterial effects by damaging cell structures. nih.gov Studies on Agrobacterium tumefaciens showed that PAA destroys cell membrane integrity. nih.gov Furthermore, PAA can impact cell metabolism by decreasing the activity of key enzymes in the tricarboxylic acid (TCA) cycle, such as malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH), and can inhibit protein synthesis. nih.gov The bacteriostatic activity of 2-phenylethanol (B73330) derivatives, including methyl phenylacetate, has been positively correlated with their ability to partition into and fluidize the cell membrane. nih.gov

Broader Biological Effects of Phenylacetate Derivatives and Terpenoid Esters

The constituent moieties of this compound belong to chemical classes with a wide array of documented biological activities beyond antimicrobial effects.

Phenylacetate Derivatives: This class of compounds is recognized for a broad spectrum of biological activities. consensus.app Various derivatives have been investigated and developed as anti-inflammatory, analgesic, and antipyretic drugs. ontosight.aigoogle.com Some phenylacetic acid hydrazone derivatives have shown potential as anticonvulsant, antidepressant, and antitumoral agents. ijpsr.com In cellular biology, phenylacetate itself can induce differentiation and inhibit the growth of various tumor cells. frontiersin.org It also plays a role in bacterial physiology, where the phenylacetic acid catabolic pathway is linked to responses to antibiotic and oxidative stress in bacteria like Acinetobacter baumannii. nih.govfrontiersin.org

Terpenoid Esters: Terpenoids and their ester derivatives are among the most abundant and functionally diverse groups of plant secondary metabolites. frontiersin.org They are known to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, anticancer, antiviral, and antioxidant effects. frontiersin.org Specific terpenoid esters have been synthesized and evaluated for their ability to act as TRP channel modulators, which is relevant for pain management. mdpi.comjst.go.jpresearchgate.net For example, esters of borneol and menthol (B31143) have demonstrated significant local anesthetic action. jst.go.jp Furthermore, certain terpenoid esters, including a citronellyl ester, have been designed as highly effective and low-toxicity skin penetration enhancers, capable of increasing the epidermal concentration of co-administered drugs. nih.gov

Compound Index

Advanced Analytical Chemistry and Spectroscopic Characterization of Citronellyl Phenylacetate

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are fundamental in separating citronellyl phenylacetate (B1230308) from complex matrices and determining its purity. Gas chromatography and high-performance liquid chromatography are the premier methods for these purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like citronellyl phenylacetate. It allows for the separation of the compound from a mixture, its identification based on its mass spectrum, and the assessment of its purity.

In the analysis of essential oils, such as that from Damask rose (Rosa damascena), this compound has been identified as a constituent. researchgate.net A typical analytical setup for such an analysis involves a gas chromatograph equipped with a capillary column, such as a CBP-5 fused silica (B1680970) column (25 m, 0.25 mm i.d., 0.22 μm film thickness), and a mass spectrometer. researchgate.net The identification of this compound is achieved by comparing its retention time and the resulting mass spectrum with that of a known standard or with entries in spectral libraries like the Wiley or NIST libraries.

While specific studies detailing the impurity profile of commercial this compound are not widely available in public literature, GC-MS is the standard method for such assessments. Potential impurities could include isomers like neryl phenylacetate, unreacted starting materials such as citronellol (B86348) and phenylacetic acid, or by-products from its synthesis or degradation. The high resolution of capillary GC columns allows for the separation of these closely related compounds, and their mass spectra can be used for identification.

Table 1: GC-MS Data for this compound

| Parameter | Value/Information | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₆O₂ | PubChem |

| Molecular Weight | 274.40 g/mol | PubChem |

| CAS Number | 139-70-8 | PubChem |

| Retention Index | 2157 | legislation.gov.uk |

| Key Mass Fragments (m/z) | 91, 108, 41, 69, 81, 55, 131 | PubChem |

| Typical Column | CBP-5 (Capillary Fused Silica) | researchgate.net |

Note: The retention index can vary depending on the specific GC column and conditions used.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., DAD, MS)

High-Performance Liquid Chromatography (HPLC) offers a complementary technique to GC-MS, particularly for less volatile impurities or for analyses without derivatization. While detailed, validated HPLC methods specifically for this compound are not extensively published, general methods for similar compounds can be adapted.

A reverse-phase HPLC system is a common approach for the analysis of esters. dss.go.th This would typically involve a C18 column (e.g., Spherisorb ODS) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using a Diode-Array Detector (DAD), which provides spectral information across a range of UV wavelengths, or a Mass Spectrometer (MS) for more selective and sensitive detection. European regulations mention the use of HPLC with UV detection for the purity assessment of flavoring substances, indicating its applicability.

Preparative Chromatography for Compound Isolation

For the purpose of obtaining a pure standard of this compound for reference, or for detailed toxicological and sensory studies, preparative chromatography is employed. This technique operates on the same principles as analytical chromatography but uses larger columns and higher sample loads to isolate larger quantities of the compound.

In the context of isolating compounds from essential oils, preparative gas chromatography has been utilized. researchgate.net This involves using a preparative-scale GC with columns that can handle larger injection volumes. Fractions are collected as they elute from the column. For complex mixtures, a multi-step process may be necessary, using columns with different stationary phases (e.g., Apiezon L followed by a polyethylene (B3416737) glycol phase) to achieve the desired purity. researchgate.net

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and identifying its functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹³C NMR: The ¹³C NMR spectrum of this compound shows distinct signals for each of the 18 carbon atoms in the molecule. The chemical shifts are indicative of the local electronic environment of each carbon. For instance, the carbonyl carbon of the ester group appears significantly downfield, while the carbons of the phenyl ring and the aliphatic chain of the citronellyl moiety have characteristic chemical shifts.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O | 171.4 |

| Phenyl C (quaternary) | 134.4 |

| Phenyl CH | 129.2 |

| Phenyl CH | 128.4 |

| Phenyl CH | 126.9 |

| =C(CH₃)₂ | 131.3 |

| =CH | 124.7 |

| O-CH₂ | 63.3 |

| CH₂-Ph | 41.7 |

| CH₂ | 37.1 |

| CH₂ | 29.3 |

| CH₂ | 25.7 |

| CH | 25.4 |

| CH₃ | 19.5 |

| CH₃ | 17.6 |

Source: Adapted from spectral data. The exact chemical shifts can vary slightly based on the solvent and instrument frequency.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure as an ester with both aromatic and aliphatic components.

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~1735 | C=O (Ester) | Stretching |

| ~3030, ~1600, ~1500 | C-H, C=C (Aromatic) | Stretching, Ring stretching |

| ~2960-2850 | C-H (Aliphatic) | Stretching |

| ~1250-1150 | C-O (Ester) | Stretching |

Source: Adapted from spectral data. The exact peak positions can vary.

The strong absorption band around 1735 cm⁻¹ is a clear indicator of the ester carbonyl group. The bands in the 3030-2850 cm⁻¹ region correspond to the C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, while the C-O stretching of the ester linkage is observed in the 1250-1150 cm⁻¹ region.

Thermal Decomposition Pathways and Stability Profiling

The thermal stability of fragrance esters like this compound is a critical parameter, influencing their application in products that may be subjected to heat during manufacturing or use. Understanding the thermal decomposition pathways is crucial for ensuring product quality and stability.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques for assessing the thermal stability of chemical compounds. While specific TGA and DSC data for this compound are not extensively available in public literature prodasynth.comprodasynth.com, the expected behavior can be inferred from studies on similar ester compounds. researchgate.netnih.govcaraa.fr

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, a TGA curve would typically show a single-step or multi-step decomposition process. The onset temperature of decomposition, where significant mass loss begins, is a key indicator of its thermal stability. Studies on other fragrance esters suggest that the main mass loss phase for compounds of similar molecular weight occurs at elevated temperatures, often with significant degradation occurring between 100°C and 450°C. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC curve for this compound would reveal important thermal transitions. An endothermic peak would typically be observed corresponding to its boiling point. Exothermic peaks might indicate decomposition processes. For other esters, DSC has been used to identify melting points and the energy associated with thermal degradation. nih.govnih.gov For instance, in the analysis of polyurethane fibers containing fragrance esters like this compound, DSC is used to determine the melting point of the polymer's hard segments, which is crucial for understanding the material's heat resistance. googleapis.com

A hypothetical TGA and DSC data table for a fragrance ester like this compound, based on typical values for similar compounds, is presented below.

| Parameter | Expected Value Range | Description |

| TGA Onset Temperature | 150 - 250 °C | The temperature at which significant thermal decomposition and mass loss begin. |

| TGA Peak Decomposition | 200 - 350 °C | The temperature at which the rate of mass loss is at its maximum. |

| DSC Boiling Point | > 200 °C | An endothermic peak indicating the phase transition from liquid to gas. |

| DSC Decomposition | > 250 °C | Exothermic peaks that may appear at higher temperatures, indicating the energy released during breakdown. |

This table is illustrative and based on data for structurally related fragrance esters. Actual values for this compound would require experimental verification.

To identify the volatile compounds released during thermal decomposition, coupled techniques such as Thermogravimetry-Fourier Transform Infrared Spectroscopy-Quadrupole Mass Spectrometry (TG-FTIR-QMS) are employed. This powerful combination provides real-time analysis of the evolved gases.

In a hypothetical TG-FTIR-QMS analysis of this compound, the sample would be heated in the TGA furnace. The evolved gases would then be transferred to an FTIR gas cell and a QMS for simultaneous analysis.

FTIR Spectroscopy would identify the functional groups of the evolved gases. For this compound, one would expect to detect the characteristic stretching frequencies of C=O (carbonyl) from the ester group, C-O stretching, and vibrations associated with the aromatic ring and the aliphatic chain.

Quadrupole Mass Spectrometry would provide the mass-to-charge ratio of the ionized degradation products, allowing for their molecular weight determination and identification.

Based on the structure of this compound and pyrolysis studies of similar esters, the expected thermal degradation products would likely include: researchgate.netcsic.es

Citronellene and other terpene hydrocarbons: Formed from the cleavage and rearrangement of the citronellyl moiety.

Phenylacetic acid: Resulting from the cleavage of the ester bond.

Toluene and other aromatic compounds: Formed from the decomposition of the phenylacetate moiety.

Carbon dioxide and carbon monoxide: As products of further oxidation and fragmentation at higher temperatures.

A study on the hydrolysis of this compound confirmed the cleavage of the ester bond to yield citronellol and phenylacetic acid, which are likely primary products in thermal decomposition as well. soton.ac.uk

| Potential Degradation Product | Chemical Formula | Expected Detection Method |

| Citronellol | C10H20O | GC-MS, FTIR |

| Phenylacetic acid | C8H8O2 | GC-MS, FTIR |

| Toluene | C7H8 | GC-MS |

| Limonene/other Terpenes | C10H16 | GC-MS |

| Carbon Dioxide | CO2 | FTIR, QMS |

This table presents hypothetical degradation products based on the chemical structure of this compound and findings from related compounds.

Advanced Mass Spectrometry Approaches

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is an indispensable tool for the analysis of volatile and semi-volatile compounds like this compound. leffingwell.comdss.go.thresearchgate.net

Standard GC-MS analysis of this compound would involve its separation from a complex mixture on a GC column followed by detection and identification by a mass spectrometer. The resulting mass spectrum would show a characteristic fragmentation pattern that serves as a chemical fingerprint.

Advanced mass spectrometry techniques offer enhanced sensitivity and specificity for the analysis of fragrance compounds:

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. This is crucial for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions).

Tandem Mass Spectrometry (MS/MS): Involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This technique provides detailed structural information and is highly selective, making it ideal for targeted analysis of this compound in complex matrices.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This technique is specifically designed to analyze non-volatile materials by thermally decomposing them before separation and analysis. For fragrance research, it is invaluable for studying the thermal degradation products of compounds like this compound. researchgate.netcsic.esshimadzu.com

The application of these advanced methods allows for the unambiguous identification and quantification of this compound, even at trace levels in complex fragrance mixtures.

Structure Activity Relationship Sar Studies and Molecular Design

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or physicochemical properties of compounds with their biological activities. For fragrance ingredients like citronellyl phenylacetate (B1230308), QSAR models are developed to predict various endpoints, including sensory properties and potential toxicological effects.

The development of a QSAR model typically involves the following steps:

Data Set Curation: A diverse set of molecules with known activities (e.g., sensory perception, skin sensitization) is compiled. For instance, a dataset of esters tested on humans for skin irritation was used to develop a SAR model. oup.com

Molecular Descriptor Calculation: Various molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics, are calculated. These can range from simple constitutional descriptors to more complex 3D descriptors. conicet.gov.argoogle.com

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are employed to build a mathematical model that links the descriptors to the observed activity. nih.govresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. oup.comconicet.gov.ar

For esters, including those structurally related to citronellyl phenylacetate, QSAR models have been developed to discriminate between skin irritants and non-irritants. oup.com These models utilize physicochemical properties to predict the irritation potential. oup.com

Interactive Data Table: QSAR Model Development for Esters

| Model Type | Endpoint | Key Findings | Reference |

|---|---|---|---|

| Discriminant Analysis | Skin Irritation | Developed a model to distinguish between irritant and non-irritant esters based on physicochemical properties. | oup.com |

| Multiple Linear Regression (MLR) | Chromatographic Retention Times | Used for variable selection to predict retention times of fragrance compounds. | conicet.gov.ar |

| CAESAR models | Developmental Toxicity | Developed to minimize false negatives for REACH compliance. | researchgate.net |

| Machine Learning (kNN, MLP) | EGFR Inhibition | Used to predict the activity of compounds against specific biological targets. | nih.gov |

Elucidation of Molecular Descriptors Influencing Biological Activity

The effectiveness of a QSAR model hinges on the selection of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's structure that can influence its interaction with biological systems.

For esters, studies have identified several key descriptors that correlate with skin irritation oup.com:

Lower density: Irritant esters tend to have lower density. oup.com

Lower water solubility: Reduced water solubility is associated with increased irritation potential. oup.com

Lower sum of partial positive charges: This parameter was found to be lower for irritant esters. oup.com

Higher Hansen hydrogen bonding parameter: Indicates a stronger potential for hydrogen bonding in irritant esters. oup.com

Higher Hansen dispersion parameter: Reflects stronger van der Waals forces in irritant compounds. oup.com

In the context of sensory perception, molecular descriptors are used to define the "odor space" and predict the odor character of a molecule. google.com For sweet-tasting molecules, a study identified recurring atom-triad matches based on 13C Nuclear Magnetic Resonance (NMR) chemical shifts and interatomic distances as a key fingerprint. researchgate.net This approach highlights the importance of both electronic and structural patterns in determining sensory properties. researchgate.net

Interactive Data Table: Key Molecular Descriptors for Esters

| Descriptor | Associated Activity | Influence | Reference |

|---|---|---|---|

| Density | Skin Irritation | Lower values associated with irritants. | oup.com |

| Water Solubility | Skin Irritation | Lower values associated with irritants. | oup.com |

| Sum of Partial Positive Charges | Skin Irritation | Lower values associated with irritants. | oup.com |

| Hansen Hydrogen Bonding Parameter | Skin Irritation | Higher values associated with irritants. | oup.com |

| Hansen Dispersion Parameter | Skin Irritation | Higher values associated with irritants. | oup.com |

| Atom-Triad Fingerprints (NMR shifts, interatomic distances) | Sweet Taste Perception | Recurring patterns linked to specific sensory properties. | researchgate.net |

SAR in Relation to Sensory Perception and Biological Responses

The relationship between the structure of this compound and its sensory perception is complex. Its "floral, oily" character arises from the specific combination of the citronellyl and phenylacetate moieties. researchgate.net SAR studies in olfaction often focus on identifying "odotopes," which are specific molecular features that contribute to a particular odor note. researchgate.net

The ester functionality is a critical determinant of the physicochemical properties of this compound, such as its lipophilicity, which in turn affects its interaction with olfactory receptors. Studies on citronellyl esters with different acyl chain lengths have shown a correlation between the size of the ester group and the resulting sensory profile.

From a biological response perspective, the hydrolysis of this compound is a key metabolic step. inchem.orgsoton.ac.uk In vitro studies have shown that it is rapidly hydrolyzed in simulated gastric and pancreatic juices to citronellol (B86348) and phenylacetic acid. inchem.org The rate of hydrolysis is influenced by the structure of the ester. For instance, citronellyl acetate (B1210297) is hydrolyzed more rapidly than this compound, suggesting that the bulky phenyl group may hinder enzymatic access to the ester bond. soton.ac.uk

Design Principles for Novel this compound Analogs

The insights gained from SAR and QSAR studies provide a foundation for the rational design of novel analogs of this compound with tailored properties. perfumerflavorist.com The goal might be to enhance desirable fragrance characteristics, improve stability, or modify biological activity.

Key design principles for novel analogs include:

Modification of the Acyl Moiety: Replacing the phenylacetate group with other acidic moieties can significantly alter the odor profile. For example, creating esters with varying chain lengths or introducing different functional groups can lead to new sensory experiences.

Alteration of the Alcohol Moiety: Modifications to the citronellyl portion, such as changing the position of the double bond or introducing substituents, can also impact the fragrance and biological activity.

Improving Physicochemical Properties: For applications where properties like water solubility are important, rational design strategies can be employed. researchgate.net This might involve introducing polar functional groups to increase hydrophilicity. researchgate.net

Enhancing Stability: For use in products like detergents or cleaners, analogs with improved chemical stability may be desirable. This could involve designing molecules that are less susceptible to hydrolysis or oxidation. perfumerflavorist.com

The synthesis of various citronellyl esters, such as the acetate, propionate, butyrate, and laurate, using enzymatic methods with lipases like Candida antarctica lipase (B570770) B, demonstrates the practical application of these design principles to create a range of fragrance compounds. ejbiotechnology.info

Computational Chemistry and in Silico Modeling for Citronellyl Phenylacetate Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the interactions that drive biological activity. In the context of citronellyl phenylacetate (B1230308) and related fragrance molecules, docking can elucidate how these compounds interact with olfactory receptors or other protein targets.

Research into the bioactivity of structurally similar compounds provides a framework for how molecular docking can be applied to citronellyl phenylacetate. For instance, docking studies on molecules from eucalyptus essential oil, including citronellol (B86348) and phenethyl phenylacetate, have been used to evaluate their binding affinity against protein targets like the main protease (Mpro) of viruses. researchgate.netscispace.com These studies calculate a docking score, which estimates the binding affinity, and analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. scispace.com For example, in a study of eucalyptus oil compounds with the SARS-CoV-2 Mpro protein, phenethyl phenylacetate was noted for forming a unique pi-sulfur bond. scispace.com

While direct molecular docking studies on this compound with specific receptors are not extensively published, the methodology is well-established. A computational study on olfactory perception identified a correlation between the pleasantness of a scent and its structural similarity to this compound, suggesting that its specific molecular features are key to its interaction with olfactory receptors. biorxiv.org Docking simulations could model the binding of this compound within the binding pockets of human olfactory receptors to identify the key amino acid residues and forces governing its characteristic sweet, rosy aroma.

Environmental Fate and Ecotoxicological Implications of Citronellyl Phenylacetate

Environmental Distribution and Persistence Mechanisms

The environmental distribution of terpenoids is largely governed by their physicochemical properties. bayer.comresearchgate.net Terpenes and their derivatives often exhibit high vapor pressures and high Henry's Law Constants, indicating that the primary environmental sink for these compounds is likely the atmosphere. bayer.com Volatilization is considered the most significant dissipation pathway for many monoterpenes released from vegetation. bayer.com While specific data for citronellyl phenylacetate (B1230308) is limited, its classification as a terpenoid ester suggests that volatilization is a probable route of environmental entry and distribution.

The persistence of esters like citronellyl phenylacetate in the environment is significantly influenced by their susceptibility to hydrolysis. Esters can be chemically or biologically cleaved into their constituent alcohol and carboxylic acid. inchem.org In the case of this compound, hydrolysis would yield citronellol (B86348) and phenylacetic acid. Studies have shown that this compound is readily hydrolyzed; a concentration of less than 18 µl/litre was reported to be 60% hydrolyzed within two hours in simulated intestinal fluid containing pancreatin. inchem.orgdtu.dk This rapid hydrolysis suggests a limited persistence of the parent ester in environments where hydrolytic conditions (chemical or biological) are present. inchem.org The resulting terpenoid alcohol, citronellol, is then subject to further metabolic processes. inchem.orgeuropa.eu

The low water solubility of many terpenes suggests that their mobility in soil may be limited, with a potential for adsorption to soil particles. researchgate.net Pollutants that are resistant to degradation can persist in the environment and accumulate. who.int However, the susceptibility of this compound to hydrolysis indicates it is unlikely to persist in its original form for extended periods. inchem.orgdtu.dk

Biodegradation in Environmental Compartments

Biodegradation is a key process in the environmental fate of organic compounds. For this compound, the primary biodegradation mechanism is hydrolysis, which can be facilitated by microorganisms found in various environmental compartments like soil and water. longdom.orgejbiotechnology.infowhiterose.ac.uk

Studies have demonstrated that bacteria of the Pseudomonas genus can utilize acyclic terpenoids as a sole carbon source. ejbiotechnology.info Specifically, Pseudomonas mendocina has been shown to efficiently degrade citronellyl acetate (B1210297). ejbiotechnology.info The initial step in this degradation is the hydrolysis of the ester bond to release the free alcohol, citronellol, which is then further metabolized through a specific catabolic pathway. ejbiotechnology.info The accumulation of citronellol during the metabolism of citronellyl acetate confirms this initial hydrolytic step. ejbiotechnology.info

Fungi also play a role in the biotransformation of terpenoids. The fungus Rhizopus oryzae, which is found in soil and decaying vegetation, is known to carry out ester hydrolysis among other reactions like hydroxylation and epoxidation. longdom.org Research has shown that Rhizopus oryzae can produce this compound as a minor product from the biotransformation of (-)-citronellol (B1674659), demonstrating its capability to interact with this and similar compounds. longdom.orglongdom.org The enzymes produced by such microorganisms, particularly lipases and esterases, are key to these transformations. longdom.org

However, predictive models suggest some limitations to its breakdown under certain conditions. The EPI Suite™ Biowin7 model predicts a low probability of anaerobic biodegradation for this compound, and it is not predicted to be readily biodegradable. thegoodscentscompany.com This suggests that its degradation may be more efficient in aerobic environments where hydrolytic enzymes are active.

Table 1: Research Findings on the Biodegradation of this compound and Related Esters

| Organism/System | Compound | Key Finding | Reference |

| Pseudomonas mendocina IBPse 105 | Citronellyl acetate | Efficiently degrades the compound, with the initial step being hydrolysis to citronellol. | ejbiotechnology.info |

| Rhizopus oryzae (ATCC 9363) | (-)-Citronellol | Biotransformation of (-)-citronellol yielded this compound as a minor product. The fungus is known to perform ester hydrolysis. | longdom.orglongdom.org |

| Rhodococcus ruber DSM 43338 | Linalyl acetate | Demonstrated enantioselective linalyl acetate esterase activity, indicating the presence of enzymes capable of hydrolyzing terpene esters. | whiterose.ac.uk |

| Simulated Intestinal Fluid (with pancreatin) | This compound | 60% hydrolysis of the ester was observed within 2 hours. | inchem.orgdtu.dk |

| EPI Suite™ Prediction | This compound | Predicted to not be readily biodegradable; low anaerobic biodegradation probability. | thegoodscentscompany.com |

Ecotoxicity Assessment of Related Terpenoid Esters

Direct ecotoxicological data for this compound is not extensively available in the public domain. nih.gov However, insights can be gained from studies on related terpenoid esters and the general toxicity profiles of different terpenoid classes. nih.govresearchgate.netresearchgate.net

Quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of terpenoids. nih.govresearchgate.netresearchgate.netpreprints.org A study assessing the toxicity of 27 terpenoid standards against the bioluminescent bacterium Vibrio fischeri found that the toxicity varied depending on the functional group present in the molecule. nih.govresearchgate.netresearchgate.net The general order of toxicity observed was: alcohol > aldehyde ~ ketone > ester > hydrocarbons. nih.govresearchgate.netresearchgate.netresearchgate.net This suggests that terpenoid esters, as a class, are generally less toxic to aquatic microorganisms like V. fischeri than their corresponding alcohols or aldehydes. nih.govresearchgate.netresearchgate.net For instance, at a concentration of 1 µM, the ester (±)-α-terpinyl acetate showed higher toxicity than most other terpenoids but was still in a range comparable to aldehydes like citral (B94496) and (S)-citronellal, and less toxic than some alcohols at higher concentrations. nih.gov

Studies on other types of esters used as "green solvents," such as levulinate esters, provide further context. csic.esnih.gov In ecotoxicological tests using various aquatic organisms, the toxicity of levulinate esters was found to increase with the length of the alkyl chain. csic.esnih.gov For example, butyl levulinate was more toxic to Daphnia magna and Vibrio fischeri than ethyl levulinate and methyl levulinate. csic.es This principle, where lipophilicity influences bioavailability and membrane interaction, may also apply to terpenoid esters.

The hydrolysis products of this compound—citronellol and phenylacetic acid—must also be considered. Citronellol itself is a terpenoid alcohol, which, according to the general toxicity trend, would be expected to be more toxic than its ester form. nih.govresearchgate.netresearchgate.net The environmental risk of fragrance ingredients is often evaluated by comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). researchgate.net For many fragrance materials, the resulting risk quotients are below one, suggesting no significant environmental risk at current usage levels. researchgate.net

Table 2: Comparative Toxicity of Terpenoid Classes against Vibrio fischeri

| Terpenoid Class | Example Compounds | General Toxicity Ranking | Reference |

| Alcohols | Geraniol, β-Citronellol, (-)-Menthol | Highest | nih.govresearchgate.netresearchgate.net |

| Aldehydes | Citral, (S)-Citronellal | High | nih.govresearchgate.netresearchgate.net |

| Ketones | Geranyl acetone, (R)-Carvone | High | nih.govresearchgate.netresearchgate.net |

| Esters | (±)-α-Terpinyl acetate | Moderate | nih.govresearchgate.netresearchgate.net |

| Hydrocarbons | (+)-Valencene, p-Cymene | Lowest | nih.govresearchgate.netresearchgate.net |

Emerging Research Frontiers and Future Perspectives

Integration of Omics Technologies in Biocatalysis Research

The biocatalytic production of esters such as Citronellyl phenylacetate (B1230308) is a key area for creating "natural" and sustainably sourced flavor and fragrance compounds. nih.govnih.gov The efficiency of this process relies heavily on the performance of microbial cell factories and the enzymes they produce. nih.govnih.gov Omics technologies—genomics, metagenomics, proteomics, and metabolomics—are providing unprecedented insights into the metabolic pathways and regulatory networks involved, paving the way for highly engineered production systems. dokumen.pub